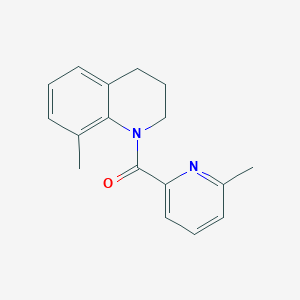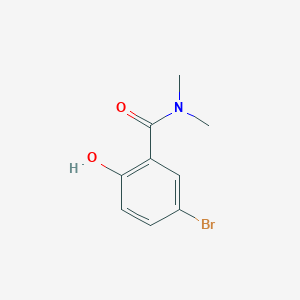
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone is a chemical compound that has gained attention in the scientific research community due to its potential applications in medical research. This compound is also known as 8-MeO-NbOMe or N-methoxybenzyl-8-methoxyquinoline-3-carboxamide. In
作用機序
The exact mechanism of action of (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to modulate the levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which may contribute to its potential use as an antidepressant and anxiolytic agent.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment and mental health, (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone has been shown to have other biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in preventing certain diseases. It has also been shown to have anti-inflammatory activity, which may be beneficial in treating inflammatory conditions.
実験室実験の利点と制限
One advantage of using (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone in lab experiments is its potential use in cancer research. It has been shown to have activity against certain cancer cell lines, making it a potential candidate for further study. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
将来の方向性
There are several potential future directions for research on (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone. One direction is to further study its potential use in cancer treatment, particularly in combination with other therapies. Another direction is to study its potential use as an antidepressant and anxiolytic agent, particularly in populations that are resistant to current treatments. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
合成法
The synthesis of (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone is a multi-step process that involves the reaction of 8-methoxyquinoline-3-carbaldehyde with 6-methylpyridin-2-amine in the presence of a reducing agent. The product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone has been studied for its potential use in medical research. It has been shown to have activity against certain cancer cell lines, making it a potential candidate for cancer treatment. Additionally, it has been studied for its potential use as an antidepressant and anxiolytic agent.
特性
IUPAC Name |
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-6-3-8-14-9-5-11-19(16(12)14)17(20)15-10-4-7-13(2)18-15/h3-4,6-8,10H,5,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFIOFDOAIMDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)C3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509749.png)



![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(oxolan-2-yl)methanone](/img/structure/B7509778.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509786.png)

![N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7509799.png)
![2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7509804.png)
![N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7509811.png)



![N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7509857.png)